Sodium plumbate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

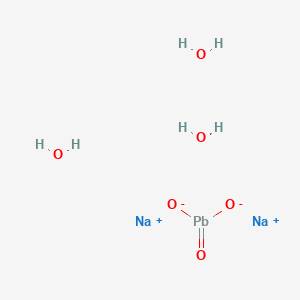

disodium;dioxido(oxo)lead;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.3H2O.3O.Pb/h;;3*1H2;;;;/q2*+1;;;;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKZURMPGWZXDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[O-][Pb](=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6Na2O6Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648486 | |

| Record name | Sodium oxoplumbanebis(olate)--water (2/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52623-79-7 | |

| Record name | Sodium oxoplumbanebis(olate)--water (2/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Anhydrous Sodium Plumbate: An Examination of Its Elusive Crystal Structure

Published: October 31, 2025

Abstract

Anhydrous sodium plumbate (Na₂PbO₃) is an inorganic compound of interest; however, a comprehensive understanding of its solid-state structure remains notably absent from the scientific literature. While the synthesis of this compound is well-established, detailed single-crystal X-ray diffraction data, which would definitively elucidate its crystal system, space group, and precise lattice parameters, are not extensively reported.[1] This guide provides a summary of the known synthesis methodologies and presents a generalized experimental workflow for the determination of its crystal structure, a critical step for future research and application.

Introduction

This compound, in its various forms, belongs to the class of plumbates, which are compounds containing lead oxyanions.[2] The anhydrous form, with the chemical formula Na₂PbO₃, is distinct from its hydrated counterparts, such as sodium hexahydroxoplumbate(IV) (Na₂[Pb(OH)₆]).[1] A thorough characterization of the crystal structure of anhydrous this compound is essential for understanding its physicochemical properties and for the rational design of new materials. This document serves as a technical resource for researchers and professionals in the fields of materials science and drug development, highlighting the current knowledge gap and providing a procedural framework for future investigation.

Synthesis of Anhydrous this compound

The synthesis of this compound typically involves the reaction of lead oxides with a concentrated sodium hydroxide solution at elevated temperatures.[1] While specific protocols for the anhydrous form are not detailed in the available literature, the general approach can be described as follows:

Reaction Scheme:

PbO₂ + 2NaOH → Na₂PbO₃ + H₂O

or

Pb₃O₄ + 4NaOH + O₂ → 3Na₂PbO₃ + 2H₂O (unbalanced)

A common laboratory method involves the precipitation of lead(II) hydroxide from a lead(II) nitrate solution, which is then dissolved in an excess of NaOH.[1] The subsequent removal of water through heating would be a logical step to obtain the anhydrous form.

Experimental Protocol for Crystal Structure Determination

The definitive determination of the crystal structure of anhydrous this compound would necessitate a series of well-defined experimental steps. The following protocol outlines a standard approach using single-crystal X-ray diffraction.

3.1. Crystal Growth

-

Synthesis: Synthesize anhydrous this compound powder via a solid-state reaction or by dehydration of a hydrated precursor. A typical method involves heating a stoichiometric mixture of lead(IV) oxide and sodium hydroxide.[1]

-

Solvent Selection: Identify a suitable high-temperature solvent or flux in which this compound has limited solubility and which is stable at the required crystallization temperature.

-

Crystallization: Employ a high-temperature crystal growth technique, such as slow cooling of a saturated solution or a flux growth method, to obtain single crystals of sufficient size and quality for diffraction studies.

3.2. Single-Crystal X-ray Diffraction

-

Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

-

Data Processing: Process the collected diffraction data to determine the unit cell parameters, crystal system, and space group.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to determine the atomic positions. Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

Anticipated Crystallographic Data

While experimental data is not available, a future crystallographic study would aim to determine the parameters listed in the table below.

| Parameter | Description | Expected Value |

| Crystal System | The symmetry of the unit cell. | To be determined |

| Space Group | The symmetry of the arrangement of atoms. | To be determined |

| a (Å) | Lattice parameter. | To be determined |

| b (Å) | Lattice parameter. | To be determined |

| c (Å) | Lattice parameter. | To be determined |

| α (°) | Interaxial angle. | To be determined |

| β (°) | Interaxial angle. | To be determined |

| γ (°) | Interaxial angle. | To be determined |

| V (ų) | Volume of the unit cell. | To be determined |

| Z | Number of formula units per unit cell. | To be determined |

| Calculated Density | The theoretical density of the material. | To be determined |

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow from the synthesis of the material to the final elucidation of its crystal structure.

Conclusion

The crystal structure of anhydrous this compound remains an open question in materials science. The lack of detailed crystallographic data presents a significant barrier to a full understanding of its properties and potential applications. This guide has summarized the known synthesis approaches and provided a detailed, generalized protocol for its crystal structure determination using single-crystal X-ray diffraction. It is hoped that this will serve as a valuable resource for researchers, stimulating further investigation into this compound and leading to the eventual elucidation of its atomic arrangement.

References

An In-depth Technical Guide to the Synthesis of Sodium Plumbate (Na₂PbO₃)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sodium plumbate (Na₂PbO₃), a compound of interest for its potential applications in various scientific fields. The document details the primary synthesis methodologies, including aqueous, solid-state, and electrolytic routes, with a focus on the underlying reaction mechanisms and experimental parameters.

Introduction to this compound (Na₂PbO₃)

This compound (Na₂PbO₃) is an inorganic compound containing lead in the +4 oxidation state. It is typically a yellow, hygroscopic solid.[1][2][3] In aqueous solutions, it can exist in a hydrated form containing the hexahydroxoplumbate(IV) anion, [Pb(OH)₆]²⁻.[4] The synthesis of this compound is of interest for various applications, including its use as an oxidizing agent in organic synthesis.

Synthesis Methodologies and Reaction Mechanisms

The synthesis of this compound can be broadly categorized into three main approaches: aqueous synthesis, solid-state reaction, and electrolytic synthesis. Each method offers distinct advantages and proceeds through different mechanistic pathways.

Aqueous Synthesis from Lead Oxides and Sodium Hydroxide

The most common laboratory-scale synthesis of this compound involves the reaction of a lead(II) oxide or a mixed-valence lead oxide with a concentrated solution of sodium hydroxide.

Reaction Mechanism:

The reaction of lead(II) oxide (PbO) with sodium hydroxide (NaOH) proceeds through an acid-base reaction, where the amphoteric nature of lead oxide is key. The overall balanced chemical equation for the formation of the related sodium plumbite (Na₂PbO₂) is:

PbO + 2NaOH → Na₂PbO₂ + H₂O

In this reaction, the lead(II) oxide acts as a Lewis acid, accepting a hydroxide ion from the sodium hydroxide. The oxidation state of lead in sodium plumbite remains +2. To synthesize this compound (Na₂PbO₃) where lead is in the +4 oxidation state, a stronger oxidizing environment or a lead(IV) precursor is necessary.

When starting with lead dioxide (PbO₂) or red lead (Pb₃O₄), the reaction with concentrated sodium hydroxide under heating can yield this compound. The proposed mechanism involves the formation of plumbate(IV) species in the highly alkaline solution.

Experimental Protocol (General):

A general procedure for the aqueous synthesis involves the following steps:

-

A concentrated solution of sodium hydroxide (typically ≥6 M) is prepared.

-

Lead oxide (PbO, PbO₂, or Pb₃O₄) is added to the NaOH solution.

-

The mixture is heated to a temperature range of 80-100 °C.

-

The reaction is allowed to proceed for 2-4 hours with continuous stirring.

-

The resulting this compound solution is then cooled, and the product may be precipitated or used in solution.

Quantitative Data:

| Parameter | Value | Reference |

| NaOH Concentration | ≥6 M | [4] |

| Temperature | 80–100 °C | [4] |

| Reaction Time | 2–4 hours | [4] |

Note: Specific yield and purity data are not consistently reported in the literature and can vary significantly based on the precise reaction conditions.

Solid-State Synthesis

Solid-state synthesis offers a route to produce anhydrous this compound by heating a mixture of a lead oxide and a sodium salt, such as sodium oxide or sodium carbonate.

Reaction Mechanism:

The solid-state reaction mechanism involves the diffusion of ions at high temperatures. The reactants are intimately mixed and heated, allowing for the migration of sodium and oxygen ions to react with the lead oxide lattice, forming the plumbate structure. The reaction between lead(IV) oxide and sodium oxide can be represented as:

PbO₂ + Na₂O → Na₂PbO₃

When using sodium carbonate, the reaction is more complex and involves the evolution of carbon dioxide:

PbO₂ + Na₂CO₃ → Na₂PbO₃ + CO₂

The kinetics of solid-state reactions are influenced by factors such as particle size, mixing homogeneity, and temperature.

Experimental Workflow for Solid-State Synthesis:

Caption: Workflow for the solid-state synthesis of this compound.

Electrolytic Synthesis

Electrolytic methods can be employed to synthesize this compound, often in the form of sodium tetrahydroxoplumbate(II) (Na₂[Pb(OH)₄]) in solution. This method is particularly influenced by temperature and the concentration of the sodium hydroxide electrolyte.[4]

Reaction Mechanism:

In an electrolytic cell, a lead-containing anode is oxidized in a concentrated sodium hydroxide electrolyte. The lead ions then react with the hydroxide ions in the solution to form plumbate species. The efficiency of this process is dependent on the solubility of the lead species, which increases with both temperature and NaOH concentration.[4]

Key Parameters for Electrolytic Synthesis:

| Parameter | Influence | Reference |

| Temperature | Affects solubility of lead species and reaction kinetics. | [4] |

| NaOH Concentration | Higher concentration increases lead species solubility. | [4] |

Physicochemical Characterization

The synthesized this compound should be characterized to confirm its identity, purity, and properties. Common analytical techniques include:

-

X-ray Diffraction (XRD): To determine the crystalline structure and phase purity.

-

Thermogravimetric Analysis (TGA): To study the thermal stability and decomposition profile.

-

Spectroscopic Methods (e.g., FT-IR, Raman): To identify characteristic vibrational modes of the plumbate anion.

-

Elemental Analysis: To confirm the stoichiometric composition of the compound.

Safety Considerations

Lead and its compounds are toxic. All synthesis procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Care should be taken to avoid inhalation of dust or fumes and to prevent skin contact. Waste materials containing lead must be disposed of according to institutional and environmental regulations.

Conclusion

The synthesis of this compound can be achieved through various methods, with the aqueous route being the most common for laboratory preparations. The solid-state and electrolytic methods offer alternative pathways, particularly for producing anhydrous material or for specific industrial applications. A thorough understanding of the reaction mechanisms and careful control of experimental parameters are crucial for the successful synthesis of pure this compound. Further research is needed to fully elucidate the detailed mechanistic steps and to establish standardized protocols with reliable quantitative data on yields and purity.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Plumbate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of sodium plumbate, an inorganic compound with applications in various chemical syntheses. The information is presented to support research and development activities, with a focus on quantitative data, experimental methodologies, and structural understanding.

General Information

This compound is an inorganic compound that exists in both anhydrous (Na₂PbO₃) and hydrated (Na₂PbO₃·3H₂O) forms.[1] It is recognized for its strong oxidizing properties.[2][3] The IUPAC name for the anhydrous form is disodium dioxido(oxo)lead, while the hydrated form is named disodium;dioxido(oxo)lead;trihydrate.[1][2]

Physical Properties

This compound is typically a light yellow, fused, and hygroscopic solid.[2][4][5] It is soluble in water; however, this solubility gradually decreases as lead dioxide (PbO₂) separates from the solution.[1][2] It is also soluble in alkaline solutions but is decomposed by acids.[4]

Table 1: Physical Properties of this compound

| Property | Anhydrous this compound | This compound Trihydrate |

| Chemical Formula | Na₂PbO₃[2] | Na₂PbO₃·3H₂O[1] |

| Molecular Weight | 301.18 g/mol [2][3][4][6] | ~355 g/mol [1][7][8] |

| Appearance | Light yellow, fused, hygroscopic lumps[2][4][5] | Light yellow powder[1] |

| Solubility | Soluble in alkalies; decomposed by water and acids.[4] | Soluble in water (with gradual decomposition to PbO₂)[1][2] |

| Crystal System | Monoclinic[1] | - |

| Space Group | C2/c[1] | - |

Chemical Properties and Reactivity

This compound is a potent oxidizing agent.[2][3] It is generally stable under normal conditions but is incompatible with strong oxidizing agents.[2] Exposure to air or moisture over extended periods should be avoided.[2]

-

Reactivity with Acids: this compound reacts with acids, leading to its decomposition.[4] In the presence of a strong acid, it will precipitate lead oxide (PbO).

-

Thermal Decomposition: Hazardous decomposition products can include potassium oxides (K₂O), though this seems unlikely and may be a typo in the source, with sodium oxides being the expected product.[2]

-

Coordination Chemistry: In aqueous solutions, the hydrated form of this compound contains the hexahydroxoplumbate(IV) anion, [Pb(OH)₆]²⁻.[7] In this complex, the lead(IV) ion is at the center of an octahedron, coordinated with six hydroxide ligands.[7] The Pb-O bond length in plumbate compounds is approximately 2.1 Å.[7]

Table 2: Chemical Identifiers

| Identifier | Value |

| CAS Number | 52623-79-7[1][2][3][4] |

| IUPAC Name | disodium;dioxido(oxo)lead[2] |

Experimental Protocols

A common method for synthesizing this compound involves the reaction of lead(II) oxide (litharge) with a concentrated solution of sodium hydroxide.

Experimental Workflow: Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Detailed Protocol:

-

Dissolution: Lead(II) oxide (PbO) is dissolved in a concentrated solution of sodium hydroxide (NaOH) with heating to form a solution of sodium plumbite (Na₂PbO₂).

-

Oxidation: An oxidizing agent, such as sodium hypochlorite (NaOCl) or hydrogen peroxide, is added to the hot solution to oxidize the plumbite to plumbate.[9]

-

Crystallization: The solution is then cooled to allow for the crystallization of this compound trihydrate.

-

Isolation: The resulting crystals are isolated by filtration, washed with a small amount of cold water, and then dried.

Several techniques are employed to characterize this compound and confirm its stoichiometry and structure.

Analytical Workflow for this compound Characterization

Caption: A workflow illustrating the analytical techniques for characterizing this compound.

Protocol Details:

-

Elemental Analysis: This technique is used to verify the empirical formula, Na₂PbO₃, by quantifying the mass percentages of sodium, lead, and oxygen.[7]

-

Vibrational Spectroscopy (Raman): Raman spectroscopy helps in identifying the vibrational modes associated with the plumbate anion.[7] The symmetric Pb-O stretching mode for this compound is observed at approximately 450 cm⁻¹.[7]

-

X-ray Diffraction (XRD): XRD is crucial for determining the crystal structure, lattice parameters, and phase purity of the synthesized compound.[7]

-

Extended X-ray Absorption Fine Structure (EXAFS): EXAFS studies are instrumental in determining the precise Pb-O bond lengths and coordination numbers within the plumbate structure.[7]

Reactivity and Logical Relationships

The chemical behavior of this compound is dictated by the +4 oxidation state of lead and its interaction with other chemical species.

Logical Relationship Diagram for this compound Reactivity

Caption: A diagram showing the reactivity of this compound with different chemical agents.

Safety and Handling

This compound may cause skin and respiratory tract irritation.[2] It may be harmful if swallowed and can cause an allergic skin reaction.[2] It is advisable to wear personal protective equipment, including gloves and respiratory protection if dust is formed, when handling this compound.[2] Store in a well-closed container at room temperature, away from incompatible materials like strong oxidizing agents.[2]

References

- 1. Buy this compound | 52623-79-7 [smolecule.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. biomall.in [biomall.in]

- 4. This compound | 52623-79-7 [chemicalbook.com]

- 5. This compound(IV) [drugfuture.com]

- 6. merckindex.rsc.org [merckindex.rsc.org]

- 7. This compound | 52623-79-7 | Benchchem [benchchem.com]

- 8. Sodium oxoplumbanebis(olate)--water (2/1/3) | H6Na2O6Pb | CID 25022168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Sciencemadness Discussion Board - PbO2 synthesis (not an anode) - Powered by XMB 1.9.11 [sciencemadness.org]

Solubility of sodium plumbate in aqueous and non-aqueous solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of sodium plumbate in both aqueous and non-aqueous environments. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, factors influencing its stability in solution, and detailed experimental protocols for determining its solubility and quantifying lead content.

Introduction to this compound

This compound, with the chemical formula Na₂PbO₃, is a sodium salt of lead, typically existing in the +4 oxidation state. It is also found in a hydrated form, most commonly as the trihydrate (Na₂PbO₃·3H₂O)[1]. The anhydrous form has a molecular weight of 301.18 g/mol , while the trihydrate is approximately 355.22 g/mol [1]. In aqueous solutions, particularly under alkaline conditions, the plumbate ion exists as the hexahydroxoplumbate(IV) anion, [Pb(OH)₆]²⁻[2]. This compound serves as a significant precursor in the synthesis of other lead compounds, including lead dioxide, and is a potent oxidizing agent[1][2][3].

Solubility Profile of this compound

Aqueous Solubility

This compound is generally described as soluble in water[1][3][4]. However, its stability and, consequently, its practical solubility are critically dependent on the pH of the solution.

-

In Alkaline Solutions: this compound is most stable and soluble in concentrated alkaline solutions, such as aqueous sodium hydroxide (NaOH)[2][5]. The presence of excess hydroxide ions shifts the equilibrium towards the formation of the stable hexahydroxoplumbate(IV) ion, [Pb(OH)₆]²⁻, preventing its hydrolysis[2].

-

In Neutral or Dilute Alkaline Solutions: In neutral or dilute alkaline solutions, this compound is prone to hydrolysis. This reaction leads to the precipitation of insoluble lead(IV) oxide (PbO₂), which limits the apparent solubility of the compound. The solubility gradually decreases over time as PbO₂ separates from the solution[1][3][6].

-

In Acidic Solutions: this compound is decomposed by acids[7][8].

The trihydrate form of this compound is reported to be more soluble in water than the anhydrous form[1].

Non-Aqueous Solubility

Information regarding the solubility of this compound in non-aqueous organic solvents is scarce and at times contradictory. One source suggests it is insoluble in polar liquids, which contrasts with its known solubility in water[9]. Another source mentions that lithium halides, which are also inorganic salts, can be soluble in organic solvents like alcohol and acetone, but this cannot be directly extrapolated to this compound[5]. Further experimental investigation is required to definitively determine its solubility in solvents such as ethanol, methanol, and acetone.

Summary of Qualitative Solubility

| Solvent System | Solubility and Stability | Key Influencing Factors |

| Aqueous Solutions | ||

| Concentrated Alkaline (e.g., high Molarity NaOH) | Stable and Soluble (exists as [Pb(OH)₆]²⁻) | High concentration of OH⁻ ions |

| Dilute Alkaline | Limited solubility, prone to hydrolysis and precipitation of PbO₂ | Low concentration of OH⁻ ions |

| Neutral (e.g., pure water) | Unstable, hydrolyzes to form insoluble PbO₂ | Lack of excess OH⁻ to stabilize the plumbate ion |

| Acidic | Decomposes | Presence of H⁺ ions |

| Non-Aqueous Solvents | ||

| Alcohols (e.g., Ethanol, Methanol) | Data not available | Polarity of the solvent |

| Ketones (e.g., Acetone) | Data not available | Polarity of the solvent |

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of this compound solubility and the quantification of lead in solution.

Determination of Solubility by Saturation Method (Gravimetric Analysis)

This classical method involves preparing a saturated solution and then determining the concentration of the dissolved solute.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, or an aqueous solution of a specific NaOH concentration) in a sealed container.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or magnetic stirrer is recommended.

-

After equilibration, allow the solution to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear supernatant liquid using a pre-weighed, calibrated pipette. Avoid disturbing the solid phase.

-

Transfer the aliquot to a pre-weighed evaporating dish[10][11].

-

Weigh the dish with the solution to determine the mass of the solution.

-

Evaporate the solvent gently in a drying oven at a suitable temperature (e.g., 105-110 °C) until a constant weight of the dry this compound residue is achieved[11].

-

Cool the dish in a desiccator and weigh it accurately.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final weight of the dish with the dry residue and the initial weight of the empty dish.

-

The mass of the solvent is the difference between the mass of the solution and the mass of the dissolved this compound.

-

Solubility can then be expressed in grams of solute per 100 grams of solvent.

-

Gravimetric solubility determination workflow.

Quantification of Lead in Solution

To determine the concentration of dissolved this compound, one can quantify the amount of lead in the solution using various analytical techniques.

AAS is a highly sensitive technique for determining the concentration of specific metal elements[12].

Methodology:

-

Sample Preparation:

-

Prepare a series of standard solutions of a known lead compound (e.g., lead nitrate) in the same solvent matrix as the sample.

-

The sample solution (the supernatant from the saturated solution) may need to be diluted to fall within the linear range of the instrument.

-

-

Instrumentation and Measurement:

-

Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

-

Determine the concentration of lead in the sample solution from the calibration curve.

-

From the lead concentration, calculate the concentration of this compound.

-

This method involves the formation of a colored complex with lead, which can be measured spectrophotometrically.

Methodology:

-

Complex Formation:

-

React the lead-containing sample solution with a suitable complexing agent that forms a colored complex with lead ions. Dithizone is a common reagent for this purpose[15]. The reaction conditions, such as pH, need to be optimized.

-

-

Spectrophotometric Measurement:

-

Quantification:

-

Similar to AAS, create a calibration curve using standard lead solutions treated with the same complexing agent.

-

Determine the lead concentration in the sample from its absorbance.

-

This titrimetric method is suitable for determining the concentration of metal ions in a solution.

Methodology:

-

Sample Preparation:

-

Titration:

-

Calculation:

-

From the volume of EDTA solution used and its concentration, calculate the moles of lead in the sample.

-

Convert the moles of lead to the concentration of this compound.

-

Workflow for quantifying lead in solution.

Factors Influencing Aqueous Stability and Solubility

The stability of this compound in aqueous solutions is a critical factor governing its solubility. The primary reaction that limits its solubility is hydrolysis to lead dioxide.

Equilibrium of this compound in aqueous solution.

Several factors influence this equilibrium:

-

pH/Alkalinity: High concentrations of sodium hydroxide stabilize the hexahydroxoplumbate(IV) ion, thus increasing the solubility of this compound[2]. Conversely, decreasing the pH (in neutral or acidic conditions) promotes rapid hydrolysis and precipitation of PbO₂[2].

-

Temperature: Increased temperature accelerates the rate of hydrolysis, leading to a faster precipitation of lead dioxide[2].

-

Concentration: Dilution of a stable, concentrated alkaline solution of this compound can induce hydrolysis and precipitation of PbO₂[2].

Conclusion

While quantitative solubility data for this compound is not extensively documented, its qualitative solubility behavior is well-characterized. It is soluble and stable in concentrated aqueous alkaline solutions but undergoes hydrolysis to form insoluble lead dioxide in neutral, acidic, or dilute alkaline conditions. Its solubility in non-aqueous solvents remains an area for further investigation. The experimental protocols provided in this guide offer robust methods for researchers to determine the solubility of this compound in various solvent systems and to accurately quantify its concentration in solution. A thorough understanding of these properties is essential for its application in chemical synthesis and materials science.

References

- 1. Buy this compound | 52623-79-7 [smolecule.com]

- 2. This compound | 52623-79-7 | Benchchem [benchchem.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. biomall.in [biomall.in]

- 5. Sodium hydroxide - Wikipedia [en.wikipedia.org]

- 6. This compound(IV) [drugfuture.com]

- 7. This compound CAS#: 52623-79-7 [m.chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. chembk.com [chembk.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. pharmajournal.net [pharmajournal.net]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. agilent.com [agilent.com]

- 14. Atomic Absorption Spectroscopy, Principles and Applications | Technology Networks [technologynetworks.com]

- 15. pharmtech.com [pharmtech.com]

- 16. hunterlab.com [hunterlab.com]

- 17. Determination of lead by titration with EDTA [jstage.jst.go.jp]

- 18. hiranuma.com [hiranuma.com]

- 19. chemistry-dictionary.yallascience.com [chemistry-dictionary.yallascience.com]

In-Depth Technical Guide to the Thermal Decomposition Pathway of Sodium Plumbate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium plumbate (Na₂PbO₃), a compound containing lead in its +4 oxidation state, is of interest in various chemical and materials science applications. Understanding its thermal stability and decomposition pathway is crucial for its synthesis, handling, and potential applications at elevated temperatures. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing the decomposition pathway, products, and the experimental methodologies used for its characterization.

Thermal Decomposition Pathway of this compound

The thermal decomposition of this compound (β-Na₂PbO₃) occurs at high temperatures. The primary decomposition event takes place at approximately 890 °C, characterized by the release of oxygen gas. This decomposition signifies the reduction of lead from the +4 oxidation state to a more stable +2 state.

The overall decomposition reaction is as follows:

2Na₂PbO₃(s) → 2Na₂PbO₂(s) + O₂(g)

This reaction indicates that upon heating to 890 °C, solid this compound(IV) decomposes to form solid sodium plumbite(II) and oxygen gas.

The formation of the precursor, β-Na₂PbO₃, can be achieved through the thermolysis of sodium hexahydroxoplumbate(IV) (Na₂[Pb(OH)₆]). This precursor undergoes a two-stage decomposition between 140 °C and 570 °C to yield β-Na₂PbO₃.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the thermal decomposition of this compound and its precursor.

| Compound | Decomposition Stage | Temperature (°C) | Products |

| Na₂[Pb(OH)₆] | Formation of β-Na₂PbO₃ | 140 - 570 | β-Na₂PbO₃, H₂O |

| β-Na₂PbO₃ | Decomposition | 890 | Na₂PbO₂, O₂ |

Experimental Protocols

Detailed experimental protocols are essential for reproducing and verifying the thermal decomposition pathway of this compound. The following sections describe the typical methodologies employed.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique used to measure the change in mass of a sample as a function of temperature.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and differential scanning calorimetry (DSC) is typically used.

Procedure:

-

An accurately weighed sample of the precursor, sodium hexahydroxoplumbate(IV) (typically 5-10 mg), is placed in an alumina crucible.

-

The crucible is placed in the TGA furnace.

-

The furnace is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere.

-

A temperature program is initiated, typically heating the sample from ambient temperature to around 1000 °C at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve shows mass loss steps corresponding to the dehydration and decomposition events.

X-ray Diffraction (XRD)

X-ray diffraction is used to identify the crystalline phases of the material before and after thermal decomposition.

Instrumentation: A powder X-ray diffractometer with a copper Kα radiation source is commonly used.

Procedure:

-

A sample of the material is finely ground to a homogenous powder.

-

The powder is mounted on a sample holder.

-

The sample is irradiated with X-rays over a specific 2θ range (e.g., 10-80 degrees).

-

The diffraction pattern is recorded.

-

The resulting diffractogram is compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data) to identify the crystalline phases present in the sample. This technique is crucial for confirming the formation of β-Na₂PbO₃ from its precursor and the subsequent decomposition products.

Visualizations

The following diagrams illustrate the thermal decomposition pathway and a typical experimental workflow.

Caption: Thermal decomposition pathway of this compound.

Caption: Experimental workflow for analyzing thermal decomposition.

Electrochemical potential of the plumbate ion in solution.

An In-depth Technical Guide to the Electrochemical Potential of the Plumbate Ion in Solution

Abstract

The plumbate ion, existing in various forms in alkaline solutions, is a lead species in the +4 oxidation state. Understanding its electrochemical potential is critical for applications ranging from energy storage, such as in lead-acid batteries, to corrosion science and environmental chemistry. For drug development professionals, a deep understanding of lead's electrochemical behavior is pertinent to the field of toxicology, as the stability and reactivity of its various species influence its interaction with biological systems. This guide provides a comprehensive overview of the thermodynamic and experimental aspects of the plumbate ion's electrochemical potential, presenting quantitative data, detailed experimental protocols, and logical workflow visualizations to serve as a key resource for researchers and scientists.

Thermodynamic Framework: The Plumbate Ion in the Context of the Lead-Water System

The stability of the plumbate ion is intrinsically linked to the electrochemical potential (E) and the pH of the aqueous solution. This relationship is best visualized through a Pourbaix diagram (Potential-pH diagram), which maps the thermodynamic stability of different species.[1] In the lead-water system, plumbate ions are the predominant stable species at high potentials in alkaline (high pH) environments.[1][2]

Plumbate ions can exist in several forms depending on the specific conditions:

-

Hexahydroxoplumbate(IV) ([Pb(OH)₆]²⁻): Often found in aqueous solutions of alkali hydroxides.[3][4]

-

Metaplumbate (PbO₃²⁻): Typically formed in reactions with molten alkali.[4]

-

Orthoplumbate (PbO₄⁴⁻): Another form of the plumbate anion.[3]

The formation of these ions generally proceeds from lead(IV) oxide (PbO₂), which is amphoteric and reacts with strong bases.[4]

Key Electrochemical Reactions

The electrochemical potential of plumbate ions is defined by the half-reactions that govern their equilibrium with other lead species. The most relevant reactions occur in alkaline media, where lead(IV) oxide is in equilibrium with dissolved plumbate species.

The logical relationship for the formation of plumbate from its solid oxide precursor in an alkaline solution is illustrated below.

Caption: Logical flow of plumbate ion formation.

Quantitative Data: Potential-pH Relationships

The standard reduction potentials for lead-containing species are typically given in acidic solution. However, in alkaline solutions relevant to the plumbate ion, these potentials are strongly pH-dependent. The relationship can be described by Nernst-like equations derived from the Pourbaix diagram. The following table summarizes key equilibria involving plumbate precursors and related species.

| Reaction Half-Equation | Standard Potential (E°) or pH-Dependent Equation (V vs. SHE) | Species Involved |

| PbO₂(s) + 4H⁺ + 2e⁻ ⇌ Pb²⁺ + 2H₂O | E° = +1.455 V | Lead(IV) Oxide, Lead(II) Ion |

| PbO₂(s) + H₂O + 2e⁻ ⇌ PbO(s) + 2OH⁻ | E = 0.248 - 0.0591 pH | Lead(IV) Oxide, Lead(II) Oxide |

| Pb(OH)₃⁻ + 3H⁺ + 2e⁻ ⇌ Pb(s) + 3H₂O | E = 0.439 - 0.0886 pH | Trihydroxoplumbate(II), Lead Metal |

| HPbO₂⁻ + 3H⁺ + 2e⁻ ⇌ Pb(s) + 2H₂O | E = 0.248 - 0.0886 pH | Plumbite, Lead Metal |

| PbO₂(s) + 2H₂O + 2e⁻ ⇌ Pb(OH)₂(s) + 2OH⁻ | E = 0.277 - 0.0591 pH | Lead(IV) Oxide, Lead(II) Hydroxide |

Note: The exact potential for the direct reduction of the plumbate ion ([Pb(OH)₆]²⁻) is part of a complex set of equilibria. The stability region on a Pourbaix diagram is defined by the intersection of lines representing equations like those above. The formation from PbO₂ generally occurs at potentials above these lines in alkaline conditions.

Experimental Protocols for Determining Electrochemical Potential

The electrochemical properties of the plumbate ion are typically investigated by studying the behavior of lead electrodes in alkaline electrolytes. Key experimental techniques include cyclic voltammetry and potentiometry.

Protocol 1: Cyclic Voltammetry (CV)

Cyclic voltammetry is used to study the redox processes occurring at an electrode surface.[5] For the lead system, it reveals the potentials at which species like PbO, PbO₂, and plumbates are formed and reduced.[5][6]

Objective: To identify the formation and reduction potentials of lead oxides (precursors to plumbate) on a lead electrode in an alkaline solution.

Materials:

-

Working Electrode: Polycrystalline lead (Pb) or platinum (Pt) electrode.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

-

Counter Electrode: Platinum wire or graphite rod.

-

Electrolyte: An aqueous solution of a non-reactive salt (e.g., 0.1 M NaOH or KOH) to provide an alkaline environment.

-

Potentiostat/Galvanostat system.

Methodology:

-

Electrode Preparation: Polish the working electrode with alumina slurry to a mirror finish, rinse with deionized water, and dry.

-

Cell Assembly: Assemble the three electrodes in an electrochemical cell containing the alkaline electrolyte. Ensure the reference electrode tip is close to the working electrode.

-

Deaeration: Purge the electrolyte with an inert gas (e.g., N₂ or Ar) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Potential Cycling:

-

Set the potentiostat to sweep the potential. A typical range for lead in alkaline solution would be from approximately -1.5 V to +1.0 V vs. SCE.

-

Start the scan in the negative direction from the open-circuit potential.

-

The scan rate can be varied (e.g., 20-100 mV/s) to investigate the kinetics of the reactions.

-

-

Data Acquisition: Record the current response as a function of the applied potential. The resulting plot is a cyclic voltammogram.

-

Analysis: Identify the anodic peaks (oxidation) corresponding to the formation of PbO and subsequently PbO₂, and the cathodic peaks (reduction) for the reverse processes. In highly alkaline solutions, the dissolution of PbO₂ to form plumbate ions may be observed at high anodic potentials.

Caption: Experimental workflow for Cyclic Voltammetry.

Protocol 2: Potentiometry (Open-Circuit Potential Measurement)

Potentiometry is used to measure the potential difference between two electrodes at zero current.[7] This provides information about the equilibrium state of the system under specific pH and concentration conditions.

Objective: To measure the equilibrium potential of a lead electrode in solutions of varying pH to determine the potential-pH relationship.

Materials:

-

Working Electrode: High-purity lead (Pb) electrode.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

-

High-impedance voltmeter.

-

A series of buffer solutions covering a wide pH range, especially alkaline values (pH 8-14).

Methodology:

-

Electrode Preparation: Clean the lead electrode surface by light abrasion or etching, followed by rinsing with deionized water.

-

Solution Preparation: Prepare a series of solutions with known and stable pH values. Add a constant, low concentration of a lead salt (e.g., Pb(NO₃)₂) if studying the Pb/Pb²⁺ couple, or ensure the solution is saturated with PbO₂ if studying plumbate formation.

-

Measurement:

-

Immerse the lead electrode and the reference electrode in the first test solution.

-

Connect the electrodes to the high-impedance voltmeter.

-

Allow the potential reading to stabilize. This may take several minutes as the electrode surface reaches equilibrium with the solution.[8]

-

Record the stable open-circuit potential and the corresponding pH of the solution.

-

-

Repeat: Repeat the measurement for each solution, ensuring the electrodes are rinsed with deionized water between measurements.

-

Data Analysis:

-

Plot the measured potential (E) as a function of pH.

-

Analyze the slope of the line in different pH regions to determine the number of H⁺ or OH⁻ ions involved in the dominant electrode reaction, consistent with the Nernst equation.

-

Conclusion

The electrochemical potential of the plumbate ion is not defined by a single value but is a function of pH and the concentrations of related species in solution. Its behavior is governed by the thermodynamics of the lead-water system, which is effectively summarized in the Pourbaix diagram. Plumbate ions are stable only in strongly alkaline and oxidizing environments. Experimental techniques such as cyclic voltammetry and potentiometry are essential tools for probing the formation and reduction of plumbate and its precursors. For researchers in materials science, electrochemistry, and toxicology, a firm grasp of these principles and methods is crucial for predicting and controlling the behavior of lead in a variety of technological and environmental contexts.

References

- 1. biologic.net [biologic.net]

- 2. Potential-pH diagram of lead and its applications to the study of lead corrosion and to the lead storage battery | Semantic Scholar [semanticscholar.org]

- 3. Plumbate - Wikipedia [en.wikipedia.org]

- 4. oxfordreference.com [oxfordreference.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. materials.ox.ac.uk [materials.ox.ac.uk]

- 8. materials.ox.ac.uk [materials.ox.ac.uk]

CAS number and IUPAC nomenclature for sodium plumbate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of sodium plumbate, covering its chemical identity, properties, synthesis, and analytical procedures. The information is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Nomenclature

This compound is an inorganic compound containing lead in the +4 oxidation state. It exists in both anhydrous and hydrated forms. The nomenclature and identifying numbers for these forms are crucial for accurate scientific communication and regulatory compliance.

Two primary forms are recognized:

-

Anhydrous this compound: Identified by the chemical formula Na₂PbO₃.

-

This compound Trihydrate: The more common form, with the chemical formula Na₂PbO₃·3H₂O.[1]

Proper identification is essential for experimental reproducibility and for consulting safety and regulatory documentation.

CAS Numbers and IUPAC Nomenclature

The Chemical Abstracts Service (CAS) has assigned distinct registry numbers to the anhydrous and trihydrate forms of this compound, facilitating their unambiguous identification in databases and literature. The International Union of Pure and Applied Chemistry (IUPAC) provides systematic names for these compounds.

| Compound Name | CAS Number | Molecular Formula | IUPAC Name |

| This compound (Anhydrous) | 12201-47-7 | Na₂PbO₃ | Disodium-dioxido(oxo)lead |

| This compound Trihydrate | 52623-79-7 | Na₂PbO₃·3H₂O | Disodium-dioxido(oxo)lead—water (1/3) |

Physicochemical Properties

This compound is a yellow, crystalline solid.[2][3][4] Its properties are influenced by its hydration state. The trihydrate is more commonly encountered in laboratory settings.

| Property | Value (Anhydrous) | Value (Trihydrate) |

| Molecular Weight | 301.18 g/mol [2][3][4] | 355.23 g/mol [1] |

| Appearance | Yellow powder | Yellow, fused, hygroscopic lumps[2][3][4] |

| Solubility | Soluble in water (decomposes) | Soluble in water (decomposes) |

Synthesis of this compound

The synthesis of this compound generally involves the reaction of a lead(IV) compound with a strong sodium base. A common laboratory-scale preparation utilizes lead(IV) oxide and sodium hydroxide.

Experimental Protocol: Synthesis from Lead(IV) Oxide

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

Lead(IV) oxide (PbO₂)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Beaker

-

Stirring rod

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

In a beaker, prepare a concentrated solution of sodium hydroxide by dissolving it in a minimal amount of distilled water.

-

Gradually add lead(IV) oxide to the sodium hydroxide solution while stirring continuously.

-

Heat the mixture gently using a heating mantle. The reaction of lead(IV) oxide with alkali forms plumbates.[5]

-

Continue heating and stirring until the reaction is complete, which is typically indicated by a change in the color and consistency of the mixture.

-

Allow the mixture to cool to room temperature.

-

Filter the resulting solid this compound using a filtration apparatus.

-

Wash the collected solid with a small amount of cold distilled water to remove any unreacted sodium hydroxide.

-

Dry the product in a drying oven at a low temperature to avoid decomposition.

Logical Relationship for this compound Synthesis

Caption: Synthesis of this compound from Lead(IV) Oxide and Sodium Hydroxide.

Quantitative Analysis of this compound

The purity of synthesized this compound can be determined by analyzing its lead content. Gravimetric analysis, by precipitation of lead as lead chromate, is a classic and reliable method.

Experimental Protocol: Gravimetric Determination of Lead as Lead Chromate

This protocol details the steps for the quantitative determination of lead in a sample of this compound.

Materials:

-

This compound sample

-

Nitric acid (dilute)

-

Potassium chromate (K₂CrO₄) solution

-

Distilled water

-

Beakers

-

Volumetric flask

-

Pipettes

-

Sintered glass crucible

-

Drying oven

-

Analytical balance

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in dilute nitric acid in a beaker.

-

Transfer the solution to a volumetric flask and dilute to a known volume with distilled water.

-

Pipette a known volume of the sample solution into a clean beaker.

-

Heat the solution to boiling and add a solution of potassium chromate dropwise with constant stirring. This will precipitate the lead as lead chromate (PbCrO₄).[6][7]

-

Continue adding potassium chromate until no more precipitate forms.

-

Allow the precipitate to settle, then filter it through a pre-weighed sintered glass crucible.

-

Wash the precipitate with cold distilled water to remove any soluble impurities.

-

Dry the crucible with the precipitate in an oven at 120°C to a constant weight.[7]

-

From the weight of the lead chromate precipitate, calculate the percentage of lead in the original this compound sample.

Experimental Workflow for Quantitative Analysis

Caption: Workflow for the Gravimetric Determination of Lead in this compound.

Applications and Relevance to Drug Development

This compound is a strong oxidizing agent and finds applications in various chemical syntheses.[2][4] It can be used in the preparation of other lead compounds and in the manufacture of certain types of glass and ceramics.

Due to its inherent toxicity and strong oxidizing nature, this compound has no direct applications in drug development . The presence of lead is a significant safety concern, and its reactive nature is incompatible with biological systems. Professionals in drug development should be aware of the hazards associated with lead compounds and avoid their use in pharmaceutical formulations.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is toxic if ingested or inhaled and can cause irritation to the skin and eyes.[2] Due to the presence of lead, it is also a suspected carcinogen and teratogen.

Handling Precautions:

-

Always work in a well-ventilated area or use a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid creating dust when handling the solid material.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids and reducing agents.

Disclaimer: This technical guide is for informational purposes only and does not constitute professional advice. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

- 1. Sodium oxoplumbanebis(olate)--water (2/1/3) | H6Na2O6Pb | CID 25022168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound CAS#: 52623-79-7 [m.chemicalbook.com]

- 4. biomall.in [biomall.in]

- 5. Plumbate - Wikipedia [en.wikipedia.org]

- 6. Aim..To estimate lead chromate in lead acetate solution using gravimetric.. [askfilo.com]

- 7. bdu.ac.in [bdu.ac.in]

In-Depth Technical Guide to Health and Safety Precautions for Sodium Plumbate Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of sodium plumbate (Na₂PbO₃) powder, a highly hazardous inorganic lead compound. Due to the significant risks associated with lead compounds, strict adherence to the following protocols is essential to ensure personnel safety and prevent environmental contamination.

Hazard Identification and Health Effects

This compound, like all inorganic lead compounds, is a systemic toxin. The primary routes of exposure are inhalation of dust and ingestion. While inorganic lead compounds are not significantly absorbed through the skin, prolonged contact should be avoided.[1]

Acute Effects: Short-term exposure to high levels of lead can cause symptoms such as headache, fatigue, nausea, abdominal cramps, joint pain, and constipation.[1][2]

Chronic Effects: Prolonged or repeated exposure to lead, even at low levels, can have severe and long-lasting health consequences. Lead accumulates in the body, particularly in the bones, and is eliminated slowly.[1] Chronic exposure can lead to:

-

Neurological damage: Affecting both the central and peripheral nervous systems, which can manifest as cognitive deficits, behavioral changes, and peripheral neuropathy.[1][2]

-

Kidney damage: Chronic nephropathy is a known consequence of long-term lead exposure.[1][3]

-

Reproductive and developmental toxicity: Lead is a known reproductive toxin in both males and females and can harm a developing fetus.[1]

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies inorganic lead compounds in Group 2A, "probably carcinogenic to humans".[1]

-

Hematological effects: Lead can interfere with heme synthesis, leading to anemia.[4]

Quantitative Toxicity and Exposure Data

While specific toxicological data for this compound is limited, the data for general inorganic lead compounds provides a strong basis for risk assessment.

Acute Toxicity Data

| Compound | Route | Species | Dose | Reference |

| Lead Oxide (PbO) | Oral | Dog | 1,400 mg/kg (LDLo) | [5] |

| Lead Acetate (Pb(C₂H₃O₂)₂) | Oral | Dog | 300 mg/kg (LDLo) | [5] |

| Lead Chloride (PbCl₂) | Oral | Guinea Pig | 1,500 mg/kg (LDLo) | [5] |

| Lead Nitrate (Pb(NO₃)₂) | Oral | Guinea Pig | 500 mg/kg (LDLo) | [5] |

LDLo (Lethal Dose Low): The lowest dose of a substance that has been reported to cause death in a particular animal species.

Occupational Exposure Limits

Regulatory bodies have established permissible exposure limits (PELs) and threshold limit values (TLVs) for airborne inorganic lead to protect workers.

| Organization | Limit | Value | Notes |

| OSHA (Occupational Safety and Health Administration) | Permissible Exposure Limit (PEL) - TWA | 0.05 mg/m³ | 8-hour time-weighted average.[6][7] |

| Action Level - TWA | 0.03 mg/m³ | 8-hour time-weighted average. Triggers medical surveillance.[6][8] | |

| ACGIH (American Conference of Governmental Industrial Hygienists) | Threshold Limit Value (TLV) - TWA | 0.05 mg/m³ | 8-hour time-weighted average for lead and inorganic compounds, as Pb.[6][9] |

| NIOSH (National Institute for Occupational Safety and Health) | Recommended Exposure Limit (REL) - TWA | 0.05 mg/m³ | Up to a 10-hour time-weighted average.[6] |

| Immediately Dangerous to Life or Health (IDLH) | 100 mg/m³ | [6] |

Experimental Protocol: Safe Handling of this compound Powder

This generalized protocol outlines the essential steps for safely handling this compound powder in a laboratory setting. A detailed, process-specific Standard Operating Procedure (SOP) must be developed and approved for each experimental protocol involving this substance.

Pre-Experiment Preparations

-

Designated Area: All work with this compound powder must be conducted in a designated area, such as a chemical fume hood or a glove box, to control the release of dust.[8] This area should be clearly marked with warning signs indicating the presence of a lead hazard.

-

Engineering Controls: Ensure the chemical fume hood or other ventilation system is functioning correctly.

-

Personal Protective Equipment (PPE): Assemble and inspect all necessary PPE before handling the powder.

-

Respiratory Protection: A NIOSH-approved respirator with a high-efficiency particulate air (HEPA) filter is required if there is a potential for airborne dust.

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or tasks with a higher risk of contamination, disposable coveralls are recommended.

-

-

Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station. Have a spill kit readily available.

Handling Procedure

-

Weighing and Dispensing:

-

Conduct all weighing and dispensing of the powder inside a certified chemical fume hood or glove box.

-

Use a disposable weighing paper or a dedicated, labeled container.

-

Handle the powder gently to minimize dust generation.

-

-

Solution Preparation:

-

If preparing a solution, add the powder slowly to the solvent to avoid splashing.

-

Keep the container covered as much as possible during dissolution.

-

-

Post-Handling:

-

Thoroughly decontaminate all surfaces and equipment used. A wet-wiping method is preferred to avoid creating airborne dust.

-

Carefully remove and dispose of contaminated PPE in a designated hazardous waste container.

-

Wash hands and forearms thoroughly with soap and water after completing the work and before leaving the laboratory.

-

Waste Disposal

-

All waste materials contaminated with this compound, including unused powder, contaminated PPE, and cleaning materials, must be collected in a clearly labeled, sealed, and compatible container for hazardous waste disposal.[8]

-

Do not dispose of this compound or any lead-containing waste down the drain. [8]

Emergency Procedures

In all cases of exposure, seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water.

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water.

-

Spill:

-

Evacuate the area.

-

For small spills within a fume hood, carefully clean up using a wet-wiping method or a HEPA-filtered vacuum. Do not dry sweep.

-

For larger spills or spills outside of a containment area, evacuate the laboratory, restrict access, and contact the institution's environmental health and safety department immediately.

-

Visualizations

This compound Handling Workflow

Caption: Workflow for the safe handling of this compound powder.

Emergency Response Logic

Caption: Decision logic for emergency response to this compound exposure or spills.

References

- 1. LCSS: LEAD AND ITS INORGANIC COMPOUNDS [web.stanford.edu]

- 2. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Effect of lead acetate toxicity on experimental male albino rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lead compounds - IDLH | NIOSH | CDC [cdc.gov]

- 6. osha.gov [osha.gov]

- 7. osha.gov [osha.gov]

- 8. sanfordlab.org [sanfordlab.org]

- 9. LEAD AND INORGANIC COMPOUNDS - ACGIH [acgih.org]

A Theoretical Investigation into the Electronic Structure of Sodium Plumbate using Density Functional Theory

An In-depth Technical Guide for Researchers and Scientists

Sodium plumbate (Na₂PbO₃) is a member of the alkali metal lead oxide family, which has garnered interest for its potential in energy-related applications.[1] Understanding the fundamental electronic structure of this material is crucial for predicting its physical properties and assessing its suitability for various technologies. Density Functional Theory (DFT) serves as a powerful computational tool to elucidate these properties from first principles. This technical guide provides an overview of the theoretical studies on the electronic structure of this compound, detailing the computational methodologies and summarizing key findings.

Computational Methodology

The electronic structure and related properties of this compound can be investigated using various DFT functionals to provide a comprehensive theoretical understanding. The methods employed in seminal studies form the basis for future research and are detailed below.

Software: The calculations are typically performed using established quantum chemistry packages such as CRYSTAL or VASP.

Functionals: To accurately describe the electronic properties, a range of exchange-correlation functionals are often employed. These can include:

-

Perdew-Burke-Ernzerhof (PBE) with Generalized Gradient Approximation (GGA): A common functional for solid-state systems, providing a good balance between accuracy and computational cost.

-

Hybrid Functionals:

-

B3LYP: A popular hybrid functional mixing a portion of exact Hartree-Fock exchange with DFT exchange and correlation.

-

HSE06: A screened-exchange hybrid functional that often improves the prediction of band gaps in semiconductors and insulators.

-

PBE0: A parameter-free hybrid functional combining PBE exchange with 25% exact exchange.

-

Basis Sets: The choice of basis set is critical for accurate calculations. For this compound, atom-centered Gaussian-type orbitals or plane-wave basis sets are appropriate. Specific basis sets used in studies include those optimized for solid-state systems.

Computational Steps:

-

Geometry Optimization: The crystal structure of Na₂PbO₃ is first optimized to find the ground-state atomic arrangement and lattice parameters. This involves minimizing the forces on the atoms and the stress on the unit cell.

-

Electronic Structure Calculation: With the optimized geometry, a self-consistent field (SCF) calculation is performed to determine the electronic ground state. This yields the Kohn-Sham orbitals and eigenvalues.

-

Property Calculation: Post-SCF calculations are then carried out to determine properties such as the band structure, density of states (DOS), and thermoelectric properties. For thermoelectric performance, the semiclassical Boltzmann transport theory within the rigid band approximation is often utilized.[1]

Electronic Properties of this compound

Theoretical studies reveal important insights into the electronic nature of Na₂PbO₃. The analysis of the band structure and density of states helps to characterize the material's conductivity and potential applications.

Table 1: Calculated Electronic Properties of this compound (Na₂PbO₃)

| Property | PBE-GGA | B3LYP | HSE06 | PBE0 |

| Band Gap (eV) | ||||

| Figure of Merit (ZT) at 300K (p-type) | ~0.48 | ~0.50 | ~0.48 | ~0.49 |

| Figure of Merit (ZT) at 300K (n-type) | ~0.42 | ~0.45 | ~0.43 | ~0.44 |

| Figure of Merit (ZT) at 800K (p-type) | ~0.58 | ~0.63 | ~0.60 | ~0.62 |

| Figure of Merit (ZT) at 800K (n-type) | ~0.53 | ~0.58 | ~0.55 | ~0.57 |

Note: Specific band gap values for Na₂PbO₃ were not explicitly provided in the primary research reviewed. The table includes thermoelectric performance data (Figure of Merit, ZT) which is dependent on the electronic structure. The ZT values are estimated from graphical data presented in the cited literature and may vary slightly.[1]

The electronic properties are understood by interpreting the orbital interactions at the atomic level.[1] The thermoelectric performance, quantified by the figure of merit (ZT), suggests that this compound could be a promising material for thermoelectric applications.[1]

Workflow for DFT Analysis of this compound

The logical flow of a typical DFT study on a crystalline material like this compound is illustrated below. This process begins with defining the crystal structure and proceeds through various computational steps to predict its electronic and physical properties.

A schematic workflow for a typical DFT study on a crystalline solid like this compound.

References

In-Depth Technical Guide: The Amphoteric Nature of Lead Oxides in Alkaline Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the amphoteric behavior of lead oxides, specifically lead(II) oxide (PbO) and lead(IV) oxide (PbO₂), in alkaline environments. The dissolution of these oxides in alkaline solutions to form plumbites and plumbates, respectively, is a key characteristic of their amphoteric nature. This document details the underlying chemical reactions, presents available solubility data, outlines experimental protocols for analysis, and provides visual representations of the chemical pathways involved.

Introduction to the Amphoteric Behavior of Lead Oxides

Lead, a post-transition metal, exhibits weak metallic character, which is demonstrated by the amphoteric nature of its oxides.[1] This means that lead oxides react with both acids and bases.[1] In alkaline solutions, lead oxides act as acidic oxides, reacting with the hydroxide ions to form soluble oxyanions.

-

Lead(II) Oxide (PbO): In the presence of a strong base such as sodium hydroxide (NaOH), lead(II) oxide dissolves to form plumbites (historically referred to as plumbate(II)).[2][3] The primary species formed in aqueous solution is the trihydroxoplumbate(II) ion, [Pb(OH)₃]⁻.[4]

-

Lead(IV) Oxide (PbO₂): Lead(IV) oxide, also known as lead dioxide, is an amphoteric compound with predominantly acidic properties.[5][6] It dissolves in strong bases to form plumbates (or plumbate(IV) compounds), most notably the hexahydroxoplumbate(IV) ion, [Pb(OH)₆]²⁻.[5][6]

This amphoteric behavior is crucial in various industrial processes, including the manufacturing of lead-acid batteries, pigments, and certain types of glass. In the context of drug development and environmental science, understanding the solubility of lead oxides in alkaline conditions is vital for assessing potential toxicity, bioavailability, and for developing remediation strategies for lead contamination.

Chemical Reactions and Signaling Pathways

The dissolution of lead oxides in alkaline solutions involves the formation of complex hydroxyanions. These reactions can be represented by the following equilibria:

2.1 Dissolution of Lead(II) Oxide (PbO)

Lead(II) oxide reacts with hydroxide ions (OH⁻) in an aqueous solution to form the soluble trihydroxoplumbate(II) ion.

Chemical Equation: PbO(s) + OH⁻(aq) + H₂O(l) ⇌ [Pb(OH)₃]⁻(aq)[4]

Reaction Pathway for Lead(II) Oxide Dissolution in Alkaline Solution

Caption: Dissolution of PbO in an alkaline medium.

2.2 Dissolution of Lead(IV) Oxide (PbO₂)

Lead(IV) oxide reacts with hydroxide ions in the presence of water to form the soluble hexahydroxoplumbate(IV) ion.

Chemical Equation: PbO₂(s) + 2OH⁻(aq) + 2H₂O(l) ⇌ [Pb(OH)₆]²⁻(aq)[5]

Reaction Pathway for Lead(IV) Oxide Dissolution in Alkaline Solution

References

An In-depth Technical Guide to the Hydrated Forms of Sodium Plumbate

This technical guide provides a comprehensive overview of the known hydrated forms of sodium plumbate, with a focus on their chemical composition, structure, and synthesis. This document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information on these compounds.

Introduction to Sodium Plumbates

Sodium plumbates are inorganic compounds containing sodium, lead, and oxygen. The lead is typically in the +4 oxidation state, forming the plumbate(IV) anion. These compounds can exist in both anhydrous and hydrated forms. The primary hydrated form that has been extensively characterized is sodium hexahydroxoplumbate(IV), which is often represented by the chemical formula Na₂[Pb(OH)₆]. An older, less structurally descriptive formulation, this compound trihydrate (Na₂PbO₃·3H₂O), is also found in the literature and shares the same empirical formula.

Known Hydrated Forms of this compound

The predominant and most well-characterized hydrated form of this compound is sodium hexahydroxoplumbate(IV). While the term "this compound trihydrate" is also used, it is now generally understood to refer to the same compound.

Sodium Hexahydroxoplumbate(IV) - Na₂[Pb(OH)₆]

Sodium hexahydroxoplumbate(IV) is the most accurately described hydrated this compound. In aqueous solutions, the plumbate(IV) ion exists as the hexahydroxoplumbate(IV) anion, [Pb(OH)₆]²⁻. This form has been isolated as single crystals and thoroughly characterized.

This compound Trihydrate - Na₂PbO₃·3H₂O

The formulation Na₂PbO₃·3H₂O is also associated with a hydrated form of this compound. It has the same molecular weight and elemental composition as Na₂[Pb(OH)₆]. The IUPAC name associated with its CAS number (52623-79-7) is disodium;dioxido(oxo)lead;trihydrate. However, detailed structural analysis points towards the hexahydroxo structure being the correct representation in the solid state when synthesized from aqueous media.

Physicochemical Properties and Characterization Data

The following table summarizes the key quantitative data for sodium hexahydroxoplumbate(IV).

| Property | Value |

| Chemical Formula | Na₂[Pb(OH)₆] |

| Molecular Weight | 355.22 g/mol |

| Appearance | Transparent, colorless anisotropic single crystals |

| Crystal System | Hexagonal |

| Space Group | R-3 |

| Unit Cell Parameters | a = 6.0361(5) Å, c = 14.253(2) Å |

| Unit Cell Volume | 449.72(9) ų |

| Density (picnometric) | 3.92 g/cm³ |

| Bond Distances | Pb-O: 2.165(10) Å, Na-O: 2.419(11) Å and 2.423(11) Å, O-H: 0.85 Å |

| Bond Angles | O-Pb-O: 93.3(4)° and 86.7(4)° |

| Solubility | Soluble in water, but gradually decomposes with the separation of PbO₂. |

Experimental Protocols

Synthesis of Sodium Hexahydroxoplumbate(IV) Single Crystals

A detailed method for the synthesis of Na₂[Pb(OH)₆] has been reported and involves the reaction of lead dioxide with sodium hydroxide in an aqueous solution.

Materials:

-

Lead(IV) oxide (PbO₂)

-

Sodium hydroxide (NaOH)

-

Distilled water

Procedure:

-

A mixture of lead dioxide, sodium hydroxide, and water is prepared.

-

The mixture is heated to facilitate the dissolution of lead dioxide in the concentrated alkali solution.

-

The resulting solution is allowed to cool slowly, leading to the formation of single crystals of Na₂[Pb(OH)₆].

-

The crystals are then isolated from the mother liquor.

Characterization Methods

The following techniques have been employed to characterize Na₂[Pb(OH)₆]:

-

Chemical Analysis: To determine the elemental composition.

-

Optical Analysis: To observe the crystal morphology and optical properties.

-

X-ray Powder Diffraction (XRPD): To analyze the crystal structure of the bulk material.

-

Single-Crystal X-ray Diffraction: To determine the precise crystal structure, including unit cell parameters, space group, and atomic positions.

-

Infrared (IR) Spectroscopy: To identify the vibrational modes of the hydroxyl groups and other bonds within the compound.

-

Thermogravimetric Analysis (TGA): To study the thermal decomposition behavior of the compound.

Chemical Reactions and Logical Relationships

Formation of Sodium Hexahydroxoplumbate(IV)

The formation of sodium hexahydroxoplumbate(IV) occurs through the reaction of lead(IV) oxide with a concentrated solution of sodium hydroxide.

Thermal Decomposition of Sodium Hexahydroxoplumbate(IV)

Thermogravimetric analysis has shown that Na₂[Pb(OH)₆] decomposes upon heating in a two-stage process to form anhydrous sodium metaplumbate (β-Na₂PbO₃).

Conclusion

The primary, well-characterized hydrated form of this compound is sodium hexahydroxoplumbate(IV), Na₂[Pb(OH)₆]. The designation this compound trihydrate, Na₂PbO₃·3H₂O, while having the same empirical formula, is an older and less structurally precise representation. The synthesis from aqueous solution and detailed structural analysis support the hexahydroxo complex as the correct formulation. This guide has provided a summary of its properties, synthesis, and thermal decomposition, which should serve as a valuable resource for researchers and scientists in the field.

An In-depth Technical Guide to the Hydrolysis of Sodium Plumbate in Neutral and Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolysis of sodium plumbate in neutral and acidic aqueous solutions. In alkaline solutions, this compound exists as the hexahydroxoplumbate(IV) ion, [Pb(OH)6]2-. This guide details the thermodynamic and kinetic aspects of the stepwise hydrolysis of this complex upon neutralization and acidification, a process culminating in the precipitation of lead(IV) oxide (PbO2). Detailed experimental protocols for the characterization of this hydrolysis, including potentiometric titration and spectroscopic analysis, are presented. Furthermore, this document includes quantitative data on the thermodynamics of relevant lead species and outlines the logical pathways of the hydrolysis process through diagrams generated using Graphviz (DOT language). This information is critical for professionals in fields where the stability and reactivity of lead(iv) compounds in aqueous environments are of concern.

Introduction

This compound is a sodium salt of lead, existing as a yellow, hygroscopic solid that is soluble in water.[1][2] In aqueous solutions, it forms the hexahydroxoplumbate(IV) complex ion, [Pb(OH)6]2-. The stability of this complex is highly dependent on the pH of the solution. Under neutral and, more rapidly, under acidic conditions, the hexahydroxoplumbate(IV) ion undergoes hydrolysis. This process involves the stepwise protonation of the hydroxide ligands, leading to the formation of various intermediate hydroxo-aqua complexes and ultimately resulting in the precipitation of sparingly soluble lead(IV) oxide (PbO2).[1][2] Understanding the mechanism, kinetics, and thermodynamics of this hydrolysis is crucial for controlling the fate and transport of lead in various chemical and environmental systems.

Thermodynamics of Plumbate Hydrolysis

-

[Pb(OH)6]2-(aq) + H3O+(aq) ⇌ [Pb(OH)5(H2O)]-(aq) + H2O(l)

-

[Pb(OH)5(H2O)]-(aq) + H3O+(aq) ⇌ --INVALID-LINK-- + H2O(l)

-

Further protonation and subsequent dehydration lead to the formation of polymeric lead(IV) hydroxo species and ultimately to the precipitation of lead(IV) oxide: --INVALID-LINK-- → PbO2(s) + 4H2O(l)

The thermodynamic stability of the various lead species involved in this process dictates the equilibrium position of these reactions at a given pH. The standard Gibbs free energies of formation for some relevant species are provided in Table 1.

| Species | Standard Gibbs Free Energy of Formation (ΔfG°) (kJ/mol) |

| Pb2+(aq) | -24.43 |

| Pb(OH)2(s) | -452.2 |

| [Pb(OH)4]2-(aq) | Not available |

| PbO2(s) | -217 |

| H2O(l) | -237.129 |

| OH-(aq) | -157.244 |

| Table 1: Standard Gibbs Free Energies of Formation for Selected Lead Species and Other Relevant Compounds at 298 K. |

Kinetics of Plumbate Hydrolysis